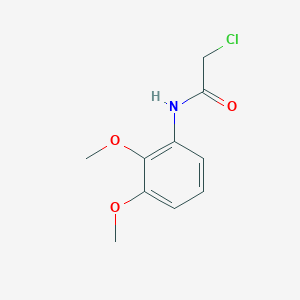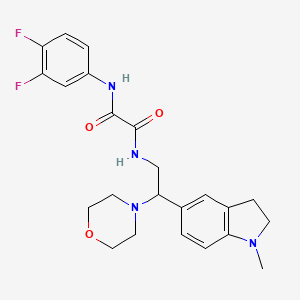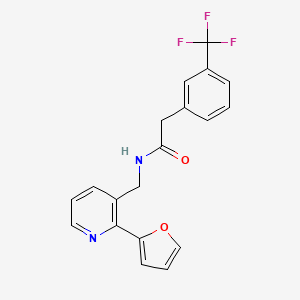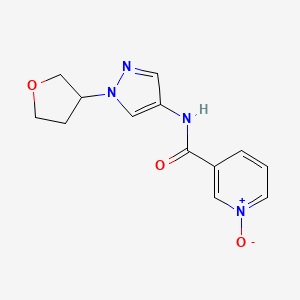
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a chlorinated organic compound with the molecular formula C10H12ClNO3 . It has a molecular weight of 229.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide consists of a central carbon atom bonded to a chlorine atom and an amide group (CONH2). The amide nitrogen is further bonded to a phenyl ring, which is substituted with two methoxy groups (OCH3) at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a solid compound . It has a predicted boiling point of 356.1±37.0 °C and a predicted density of 1.262±0.06 g/cm3 . Its melting point is 58-59 °C .科学的研究の応用
Potential Pesticide Applications
Research on derivatives of chlorophenoxyacetamide, which share structural similarities with "2-Chloro-N-(2,3-dimethoxyphenyl)acetamide", highlights their potential as pesticides. For instance, new powder diffraction data of some derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, emphasizing their possible use as pesticides. These studies provide diffraction data including experimental and calculated peaks, values of d, and unit-cell parameters, suggesting the significance of such compounds in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Structural Analysis for Medicinal Chemistry
Structural analysis of acetamide derivatives, including those with chloro- and dimethoxy- substitutions, is crucial for understanding their interactions at the molecular level, which is essential in the design of therapeutic agents. For example, the crystal structure analysis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" reveals how molecules are linked via intermolecular interactions, forming chains. Such structural insights are fundamental for the rational design of new compounds with potential therapeutic applications (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative related to chlorophenyl acetamide showed significant antiviral and antiapoptotic effects in vitro, suggesting that derivatives of "2-Chloro-N-(2,3-dimethoxyphenyl)acetamide" could have applications in treating viral infections, such as Japanese encephalitis. This study underscores the therapeutic potential of chlorophenyl acetamide derivatives in antiviral research (Ghosh et al., 2008).
Synthesis and Characterization for Advanced Materials
The synthesis and characterization of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" and its structural analysis reveal the presence of intramolecular H-bonding, which plays a significant role in the compound's properties and interactions. Such studies are crucial for the development of advanced materials and the exploration of their optical properties, which could have applications in fields ranging from material science to photonics (Jansukra et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-(2,3-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-8-5-3-4-7(10(8)15-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFANLJHKTBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2749328.png)
![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)

amine](/img/structure/B2749333.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)


![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)